molecular formula C8H9NS B13812367 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine

7-Methyl-2,3-dihydrothieno[2,3-c]pyridine

Cat. No.: B13812367
M. Wt: 151.23 g/mol
InChI Key: XBWLTCJWNJPAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2,3-dihydrothieno[2,3-c]pyridine ( 100037-71-6) is a high-value chemical scaffold with significant relevance in medicinal chemistry and drug discovery. Its molecular formula is C 8 H 9 NS, with a molecular weight of 151.23 g/mol . The core structure of this compound, the dihydrothienopyridine ring, is recognized as a privileged scaffold in pharmaceutical research. It is established as a key bioisostere for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system, a structure found in potent inhibitors of enzymes like human phenylethanolamine N-methyltransferase (hPNMT) . This bioisosteric replacement can lead to improved biological activity and selectivity, making this compound a versatile building block for designing novel therapeutic agents. Furthermore, related thienopyridine derivatives have demonstrated a range of pharmacological activities in scientific literature, including anti-inflammatory properties , highlighting the potential research applications of this chemical series. This product is intended for research and development use by technically qualified individuals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

7-methyl-2,3-dihydrothieno[2,3-c]pyridine

InChI

InChI=1S/C8H9NS/c1-6-8-7(2-4-9-6)3-5-10-8/h2,4H,3,5H2,1H3

InChI Key

XBWLTCJWNJPAIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1SCC2

Origin of Product

United States

Structural Uniqueness and Research Significance of the 2,3 Dihydrothieno 2,3 C Pyridine Scaffold

The 2,3-dihydrothieno[2,3-c]pyridine (B55239) scaffold is a fused heterocyclic system, integrating a thiophene (B33073) ring with a dihydropyridine (B1217469) ring. This combination imparts a distinct three-dimensional architecture and electronic distribution that is of significant interest in drug design. The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-known bioisostere for a benzene (B151609) ring and can engage in various intermolecular interactions. The dihydropyridine component offers conformational flexibility and serves as a versatile anchor for a variety of functional groups.

The fusion of these two rings creates a rigid core that can be strategically modified to orient substituents in specific spatial arrangements, a crucial factor for achieving high-affinity binding to biological targets. Research has demonstrated that this scaffold is a versatile framework for developing compounds with a wide array of biological activities. nih.gov

Comparative Analysis Within the Broader Thienopyridine Class

The thienopyridine class of compounds encompasses various fused thiophene (B33073) and pyridine (B92270) ring systems and has yielded several blockbuster drugs. wikipedia.org A comparative analysis highlights the specific attributes of the 2,3-dihydrothieno[2,3-c]pyridine (B55239) core.

Well-known thienopyridines, such as clopidogrel (B1663587) and prasugrel, are irreversible antagonists of the P2Y12 receptor, primarily used as antiplatelet agents to prevent blood clots. wikipedia.orgnih.gov These molecules feature a different thienopyridine isomer and are prodrugs that require metabolic activation. nih.govangelfire.com In contrast, the 2,3-dihydrothieno[2,3-c]pyridine scaffold offers different points for substitution, potentially leading to novel mechanisms of action and therapeutic applications beyond antiplatelet therapy. The partial saturation in the pyridine ring of the 2,3-dihydrothieno[2,3-c]pyridine system provides greater conformational flexibility compared to the fully aromatic systems of many other thienopyridines, which can be advantageous for optimizing interactions with diverse biological targets.

Feature7-Methyl-2,3-dihydrothieno[2,3-c]pyridineClopidogrelPrasugrel
Scaffold 2,3-Dihydrothieno[2,3-c]pyridineThieno[3,2-c]pyridineThieno[3,2-c]pyridine
Saturation Partially saturated pyridine ringAromatic pyridine ringAromatic pyridine ring
Primary Use Under InvestigationAntiplateletAntiplatelet
Mechanism Varies with derivatizationP2Y12 Receptor AntagonistP2Y12 Receptor Antagonist

Emerging Research Frontiers for 7 Methyl 2,3 Dihydrothieno 2,3 C Pyridine and Its Derivatives

Strategies for the Construction of the Thieno[2,3-c]pyridine Heterocyclic System

The synthesis of the thieno[2,3-c]pyridine core can be broadly categorized into two main strategies: the construction of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) derivative or the formation of the pyridine ring fused to a thiophene precursor. nih.gov These approaches have been realized through a variety of classical and modern synthetic reactions.

Gewald Reaction and its Advanced Variants for Thienopyridine Annulation

The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes and can be adapted for the construction of the thieno[2,3-c]pyridine system. pharmaffiliates.com This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. pharmaffiliates.com

A notable application of this reaction for the synthesis of thieno[2,3-c]pyridines involves the use of a substituted piperidone as the ketone component. For instance, the reaction of 1-isopropyl-4-piperidone (B1294310) with an active methylene nitrile and sulfur leads to the formation of a 2-aminothieno[2,3-c]pyridine derivative. uni.lu This approach provides a direct route to the fused heterocyclic system, incorporating the pyridine ring from the starting piperidone.

The general mechanism of the Gewald reaction commences with a Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. pharmaffiliates.com Microwave irradiation has been shown to improve reaction times and yields in some cases. pharmaffiliates.com

Table 1: Examples of Gewald Reaction for Thieno[2,3-c]pyridine Synthesis
Ketone ComponentActive Methylene NitrileProductReference
1-Isopropyl-4-piperidoneMalononitrile2-Amino-3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine uni.lu
1-Isopropyl-4-piperidoneEthyl cyanoacetate2-Amino-3-ethoxycarbonyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine uni.lu

Intramolecular Cyclization Approaches to 2,3-Dihydrothienopyridines

Intramolecular cyclization reactions provide a robust strategy for the synthesis of the 2,3-dihydrothieno[2,3-c]pyridine (B55239) core. These methods often involve the formation of a key bond to close the pyridine ring onto a thiophene precursor.

One such approach is the cyclization of 2-(2- or 3-thienyl)ethyl isothiocyanates. For example, the cyclization of 2-(3-thienyl)ethyl isothiocyanate can be induced by reagents like methyl fluorosulphate or triethyloxonium (B8711484) tetrafluoroborate (B81430) to yield 4,5-dihydrothieno[2,3-c]pyridines. researchgate.net This method effectively constructs the dihydropyridine (B1217469) ring fused to the thiophene.

Another strategy involves the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal. mdpi.com This procedure has proven to be particularly effective for the synthesis of 2-halogenated thieno[2,3-c]pyridines. mdpi.com

Metal-Free Denitrogenative Transformation Reactions for Thieno[2,3-c]pyridine Synthesis

A novel and efficient metal-free approach for the synthesis of thieno[2,3-c]pyridine derivatives involves a denitrogenative transformation of a fused 1,2,3-triazole intermediate. nih.gov This multi-step synthesis begins with the one-pot triazolization reaction of 2-acetylthiophene (B1664040) to form a 1,2,3-triazole derivative. nih.gov This is followed by a modified Pomeranz-Fritsch cyclization to construct the thieno[2,3-c] nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine system. nih.gov

The final and key step is the acid-mediated denitrogenative transformation of this fused triazole. nih.gov This reaction proceeds with the loss of dinitrogen gas and allows for the introduction of various substituents at the 7-position of the thieno[2,3-c]pyridine core through a nucleophilic insertion mechanism. nih.gov This method is advantageous as it avoids the use of expensive and potentially toxic metal catalysts and allows for the synthesis of a library of 7-(substituted methyl)thieno[2,3-c]pyridines under mild conditions. nih.govnih.gov

Table 2: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines via Denitrogenative Transformation
NucleophileProductYield (%)Reference
Tetrabutylammonium (B224687) bromide7-(Bromomethyl)thieno[2,3-c]pyridine72 nih.gov
Methanol7-(Methoxymethyl)thieno[2,3-c]pyridine85 nih.gov
Ethanol7-(Ethoxymethyl)thieno[2,3-c]pyridine82 nih.gov
Isopropanol7-(Isopropoxymethyl)thieno[2,3-c]pyridine75 nih.gov

Modified Pomeranz-Fritsch Reactions in Dihydrothienopyridine Synthesis

The Pomeranz-Fritsch reaction is a classical method for the synthesis of isoquinolines and can be adapted for the construction of the pyridine ring in thieno[2,3-c]pyridine systems. nih.gov The reaction typically involves the acid-catalyzed cyclization of a benzalaminoacetal. nih.gov

In the context of thieno[2,3-c]pyridine synthesis, a modified Pomeranz-Fritsch reaction is employed as a key step in the metal-free denitrogenative transformation route. nih.gov Starting from a 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole, an intramolecular cyclization reaction, which is a variation of the Pomeranz-Fritsch reaction, is used to form the thieno[2,3-c] nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine intermediate. nih.govnih.gov This cyclization is a crucial step in building the fused heterocyclic system before the final denitrogenation. nih.gov

Multicomponent Reaction Strategies for the Thieno[2,3-c]pyridine Core

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs are applicable to the synthesis of related heterocyclic systems, such as pyridone-containing compounds. nih.gov

For example, three-component reactions have been successfully employed for the synthesis of pyrano[3,2-c]pyridones. nih.gov These reactions often involve an aldehyde, an active methylene compound, and a 4-hydroxy-pyridone derivative. nih.gov The development of analogous one-pot, multicomponent strategies for the direct assembly of the thieno[2,3-c]pyridine core from simple, readily available starting materials is a promising area for future research. A one-pot synthesis of thieno[2,3-b]pyridines has been reported, highlighting the potential of such strategies for constructing thienopyridine isomers. researchgate.net

Regioselective Functionalization of the this compound Core

The regioselective functionalization of the pre-formed this compound core is crucial for the development of analogues with diverse properties. While specific studies on this particular methylated core are limited, the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines via the denitrogenative transformation reaction provides a powerful method for regioselective functionalization at the 7-position as part of the primary synthesis. nih.gov

This method allows for the introduction of a variety of functional groups at the benzylic position of the pyridine ring. For example, using different alcohol nucleophiles leads to the formation of various 7-(alkoxymethyl)thieno[2,3-c]pyridines. nih.gov Furthermore, the use of tetrabutylammonium bromide yields the corresponding 7-(bromomethyl) derivative, which can serve as a versatile intermediate for further transformations. nih.gov Reaction with carboxylic acids as the solvent and nucleophile results in the formation of thieno[2,3-c]pyridine-7-ylmethyl esters. nih.gov

General principles of regioselective functionalization of related heterocyclic systems, such as directed ortho-metalation (DoM), could potentially be applied to the this compound core. In DoM, a directing group on the aromatic ring directs the deprotonation by a strong base to an adjacent position, allowing for the introduction of an electrophile at that specific site. The nitrogen atom in the pyridine ring and the methyl group could influence the regioselectivity of electrophilic substitution or metalation reactions on the thieno[2,3-c]pyridine ring system.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

While the dihydropyridine ring of the target molecule is electron-rich and more susceptible to reactions like cycloadditions, the reactivity of the fully aromatic thieno[2,3-c]pyridine system towards substitution provides valuable insights.

Electrophilic Aromatic Substitution (EAS): Electrophilic substitution on the pyridine ring of thienopyridines is challenging due to the ring's inherent electron deficiency, which is further compounded by protonation under the acidic conditions often required for EAS. rsc.orgrsc.org Studies on related isomers like benzo[b]thieno[2,3-c]pyridine show that acylation and nitration can occur on the benzene (B151609) ring portion of the molecule. researchgate.net For the thieno[2,3-c]pyridine core, theoretical and experimental studies on related isomers suggest that the positions on the thiophene ring are generally more reactive towards electrophiles than the pyridine ring. rsc.org However, for the pyridine moiety itself, functionalization is often directed by the fused thiophene ring and existing substituents.

Nucleophilic Substitution: Direct nucleophilic substitution on the pyridine ring is generally difficult unless an activating group (like a halogen) is present at a suitable position (e.g., C4 or C7). A more modern approach involves the N-activation of the pyridine ring. For instance, coordination of the pyridine nitrogen to a metal complex, such as {TpW(NO)(PMe₃)}, can increase the basicity of the nitrogen by several orders of magnitude. acs.org Subsequent acylation or alkylation of the nitrogen forms a pyridinium (B92312) complex. This activation renders the C2 and C6 positions highly electrophilic and susceptible to regio- and stereoselective nucleophilic addition by a wide array of nucleophiles, including enolates, cyanides, and organometallic reagents. acs.org

Reaction Type Reagent/Condition Substrate Analogue Outcome
AcetylationAc₂O / H₂SO₄Benzo[b]thieno[2,3-c]pyridineSubstitution occurs at position 8 of the benzo ring. researchgate.net
NitrationHNO₃ / H₂SO₄Benzo[b]thieno[2,3-c]pyridineSubstitution occurs exclusively at position 6 of the benzo ring. researchgate.net
Nucleophilic AdditionVarious NucleophilesN-acetylated h²-pyridinium tungsten complexRegio- and stereoselective addition at the C2 position. acs.org

Oxidative Transformations and Dimerization Pathways

The thienopyridine scaffold is susceptible to various oxidative transformations, which can serve as a route for functionalization or lead to dimerization. nih.govacs.org The sulfur atom of the thiophene ring, the nitrogen of the pyridine ring, and the dihydropyridine backbone are all potential sites for oxidation.

Oxidation of Heteroatoms: Selective oxidation of thienopyridines can yield corresponding N-oxides, S-oxides, and sulfones, depending on the oxidant and reaction conditions. nih.govacs.org Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for these transformations. Studies on antiplatelet drugs containing a thienopyridine core have shown that N-oxidation is a significant metabolic pathway. nih.gov

Oxidation of the Dihydropyridine Ring: The dihydropyridine ring can be oxidized to the corresponding aromatic pyridinium species. Ticlopidine, which has a saturated tetrahydrothienopyridine core, is known to be metabolized via two- and four-electron oxidations of the piperidine (B6355638) ring, forming dihydrothienopyridinium and thienopyridinium species, respectively. doi.org This process is analogous to the bioactivation of the neurotoxin MPTP and can be catalyzed by cytochrome P450 enzymes. doi.org

Oxidative Dimerization: In some cases, oxidation can lead to unexpected dimerization. For example, the hypochlorite (B82951) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a related isomer class, resulted in intramolecular N-N oxidative coupling, forming novel polycyclic structures. nih.govacs.org The outcome of these reactions was found to be highly dependent on the solvent used. When the reaction was conducted in aqueous ethanol, products resulting from both oxidation and solvolysis were observed. nih.govacs.org

Oxidant Substrate Class Product(s) Reference
m-CPBA, MMPP3-Aminothieno[2,3-b]pyridine-2-carboxamidesComplex polycyclic structures nih.gov
Bleach (NaOCl)3-Aminothieno[2,3-b]pyridine-2-carboxamidesDimerized polycycles or oxidation/solvolysis products nih.govacs.org
Cytochrome P450Ticlopidine (tetrahydrothieno[3,2-c]pyridine)Dihydrothienopyridinium and thienopyridinium metabolites doi.org
OxoneClopidogrel (B1663587) (tetrahydrothieno[3,2-c]pyridine)N-oxide is the main product nih.gov

Cycloaddition Reactions (e.g., [3+2], [2+2]) Involving the Dihydropyridine Moiety

The C=C double bond within the 2,3-dihydrothieno[2,3-c]pyridine structure makes the dihydropyridine moiety a reactive component in cycloaddition reactions. nih.gov Dihydropyridines can act as either electron-rich dienophiles or as part of a diene system, participating in various pericyclic reactions.

[4+2] Cycloadditions (Diels-Alder Reactions): 5,6-Unsubstituted 1,4-dihydropyridines are recognized as reactive electron-rich dienophiles that readily participate in Povarov reactions (aza-Diels-Alder) with imines to form tetrahydroquinolines. researchgate.net These reactions are often catalyzed by Lewis acids such as Sc(OTf)₃ or InCl₃. The unsubstituted double bond in the dihydropyridine ring shows high reactivity and can act as an activated alkene in these transformations. nih.govresearchgate.net

[3+2] Cycloadditions: The dihydropyridine moiety can react with 1,3-dipoles. A notable example is the reaction of 5,6-unsubstituted 1,4-dihydropyridines with Huisgen 1,4-dipoles, which are zwitterionic intermediates generated in situ from the reaction of aza-arenes (like isoquinoline) with electron-deficient alkynes. nih.gov This three-component reaction proceeds via a [4+2] cycloaddition process to afford complex fused heterocyclic systems. nih.gov

[2+2] Cycloadditions: Formal [2+2] cycloaddition reactions have been observed between 5,6-unsubstituted 1,4-dihydropyridines and electron-deficient alkynes, such as dialkyl acetylenedicarboxylates. nih.gov These reactions, typically conducted at elevated temperatures, can yield unique 2-azabicyclo[4.2.0]octa-3,7-diene structures. nih.gov

Reaction Type Reactants Key Intermediate/Catalyst Product Class
Formal [4+2]Dihydropyridine, Aldehyde, AnilineLewis Acid (e.g., Sc(OTf)₃)Tetrahydroquinolines researchgate.net
[4+2]Dihydropyridine, Isoquinoline, AlkyneHuisgen 1,4-dipoleIsoquinolino[1,2-f] acs.orgnih.govnaphthyridines nih.gov
Formal [2+2]Dihydropyridine, AlkyneHeat (refluxing acetonitrile)2-Azabicyclo[4.2.0]octa-3,7-dienes nih.gov

Aza-Friedel-Crafts Reactions for Substituent Introduction

The aza-Friedel-Crafts reaction is a powerful tool for C-C bond formation on electron-rich heterocyclic systems. For scaffolds like 2,3-dihydrothieno[2,3-c]pyridine, this reaction could potentially be used to introduce substituents at positions ortho or para to the nitrogen atom, although the thiophene ring's reactivity must also be considered.

While direct examples on the 2,3-dihydrothieno[2,3-c]pyridine core are not prominent in the literature, methodologies developed for other N-heterocycles are instructive. For instance, a three-component aza-Friedel-Crafts reaction has been developed for the C3-alkylation of imidazo[1,2-a]pyridines. nih.gov This reaction, catalyzed by Y(OTf)₃, involves the reaction of the heterocycle, an aldehyde, and a secondary amine (like morpholine) to generate an in-situ iminium ion, which then undergoes nucleophilic attack by the electron-rich imidazopyridine ring. nih.gov A similar strategy could be envisioned for the dihydropyridine moiety of the title compound, where the enamine-like character would facilitate attack on an electrophilic iminium species.

Selective Derivatization of Functional Groups (e.g., Ester Hydrolysis, Amidation)

When the this compound scaffold is substituted with functional groups such as esters or carboxylic acids, these groups can be selectively modified to generate libraries of analogues.

Ester Hydrolysis: Ester groups are commonly incorporated during the synthesis of heterocyclic cores, for example, through the Gewald reaction. mdpi.com These esters can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. libretexts.orgyoutube.com The resulting carboxylic acid is a versatile intermediate that can be used in subsequent reactions. The hydrolysis of ester-type drugs is a well-studied metabolic process, often catalyzed by carboxylesterase enzymes. nih.gov In a synthetic context, chemical hydrolysis using reagents like lithium hydroxide (B78521) or hydrochloric acid is standard.

Amidation: The direct conversion of esters to amides is a thermodynamically viable but often kinetically slow reaction. libretexts.org More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then activated using a coupling reagent (e.g., HATU, HOBt/EDC) before reaction with an amine to form the amide bond. Direct amidation of esters with amines can also be achieved, sometimes catalyzed by Lewis acids or organocatalysts, though this often requires more forcing conditions. mdpi.com Recent developments include mechanochemical methods for the direct amidation of esters under solvent-free conditions. mdpi.com

A metal-free denitrogenative transformation reaction has been used to synthesize 7-(substituted methyl)thieno[2,3-c]pyridines. nih.govkuleuven.be In this work, an intermediate triazole was treated with various liquid carboxylic acids, which acted as both solvent and nucleophile, to directly yield thieno[2,3-c]pyridine-7-ylmethyl ester derivatives in good yields. nih.gov

Transformation Reagents/Conditions Starting Functionality Product Functionality
Ester HydrolysisLiOH, THF/H₂O or HCl (aq)EsterCarboxylic Acid libretexts.org
Amidation (2-step)1. Hydrolysis 2. Amine, Coupling Agent (e.g., HATU)EsterAmide
Direct EsterificationLiquid Carboxylic Acid, 100 °CFused 1,2,3-Triazole7-Ylmethyl Ester nih.gov

Stereoselective Synthesis and Enantiomeric Resolution of Chiral 2,3-Dihydrothieno[2,3-c]pyridine Derivatives

The introduction of substituents onto the 2,3-dihydrothieno[2,3-c]pyridine scaffold can create one or more stereocenters, necessitating methods for stereoselective synthesis or the resolution of enantiomers. For instance, substitution at the C2 or C3 positions of the dihydrothiophene ring or at the C7 position of the dihydropyridine ring could lead to chiral molecules.

While specific literature on the stereoselective synthesis of this compound is limited, general principles of asymmetric synthesis can be applied. For example, asymmetric cycloaddition reactions using chiral catalysts could establish stereocenters during the formation of the dihydropyridine ring. The first enantioselective Diels-Alder reaction of a 1,2-dihydropyridine with a substituted dienophile using an organocatalyst has been reported, demonstrating the feasibility of controlling stereochemistry in such systems. nih.gov

Furthermore, oxidative transformations can introduce chirality. In the study of 3-aminothieno[2,3-b]pyridine-2-carboxamides, oxidation and subsequent solvolysis introduced a chiral center at the C-2 position. nih.govacs.org The presence of this chiral center was confirmed by ¹H NMR spectroscopy, which showed diastereotopic protons for an adjacent ethoxy group. nih.govacs.org

If a racemic mixture is synthesized, enantiomeric resolution can be achieved through classical methods, such as diastereomeric salt formation with a chiral acid or base, or by chiral chromatography.

Scalable Synthetic Approaches and Process Chemistry Development

For this compound, a scalable approach might involve a modified Gewald reaction to form a substituted aminothiophene, followed by a robust cyclization method to construct the dihydropyridine ring. For example, the synthesis of diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is achieved via a one-pot reaction of ethoxycarbonyl-4-piperidone, ethyl cyanoacetate, and elemental sulfur with a morpholine (B109124) catalyst. mdpi.comresearchgate.net Optimizing reaction conditions, such as solvent choice and temperature, is critical for industrial-scale production to ensure high yield and purity while minimizing decomposition and by-product formation.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. For analogues of this compound, a suite of advanced NMR techniques provides unparalleled insight into their molecular framework.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

One-dimensional ¹H and ¹³C NMR spectra offer initial information on the chemical environment of protons and carbons, respectively. However, for a definitive structural assignment of complex molecules like this compound analogues, two-dimensional (2D) NMR experiments are indispensable.

Correlation SpectroscopY (COSY) is instrumental in identifying proton-proton (¹H-¹H) spin-spin coupling networks within the molecule. For a this compound analogue, COSY spectra would reveal correlations between adjacent protons, for instance, within the dihydrothieno and dihydropyridine rings, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons. For the title compound's analogues, HSQC would unequivocally link the protons of the methyl group and the methylene groups of the dihydro rings to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) provides information on longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular skeleton. In the context of this compound, HMBC would show correlations from the methyl protons to the carbons of the pyridine ring, and from the methylene protons to adjacent carbons in both rings, thereby confirming the fusion of the thiophene and pyridine rings.

Nuclear Overhauser Effect SpectroscopY (NOESY) is used to determine the spatial proximity of protons. NOESY correlations are observed between protons that are close in space, even if they are not directly connected through bonds. This is invaluable for elucidating the stereochemistry and conformation of the molecule. For instance, NOESY could reveal through-space interactions between the methyl group protons and protons on the dihydrothieno ring, providing insights into the preferred conformation of the molecule in solution.

2D NMR Technique Information Provided Application to this compound Analogues
COSY ¹H-¹H connectivity through bondsMapping the proton networks in the dihydrothieno and dihydropyridine rings.
HSQC Direct ¹H-¹³C correlationsAssigning carbon signals based on known proton signals.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds)Establishing connectivity across the entire molecular framework, including quaternary carbons.
NOESY ¹H-¹H spatial proximityDetermining stereochemistry and preferred solution-state conformation.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of pharmaceutical compounds and for monitoring the progress of chemical reactions. Unlike chromatographic techniques, qNMR does not require a reference standard for the analyte itself, but rather a certified internal standard of known purity and concentration.

The purity of a synthesized batch of a this compound analogue can be accurately determined by ¹H qNMR. This is achieved by dissolving a precisely weighed amount of the sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) in a deuterated solvent. By comparing the integral of a well-resolved signal from the analyte with that of a signal from the internal standard, and taking into account the number of protons giving rise to each signal and the molecular weights of the analyte and standard, the absolute purity of the sample can be calculated with high precision.

Furthermore, qNMR can be employed to monitor the conversion of reactants to products in the synthesis of this compound analogues. By acquiring NMR spectra of the reaction mixture at different time points, the relative integrals of signals corresponding to the starting materials and the product can be used to determine the reaction kinetics and endpoint.

Dynamic NMR Spectroscopy for Conformational Analysis

The dihydro rings in this compound are not planar and can exist in different conformations that may interconvert at room temperature. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes.

By recording NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where the conformational interconversion is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases, and the signals may broaden and eventually decoalesce into separate signals for each conformer at the coalescence temperature. Below this temperature, in the slow-exchange regime, distinct spectra for each conformer can be observed.

Through line-shape analysis of the temperature-dependent NMR spectra, the kinetic and thermodynamic parameters (activation energy, enthalpy, and entropy) for the conformational interchange can be determined. This provides valuable information about the energy barriers to ring flipping and the relative populations of the different conformers of this compound analogues.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million), HRMS allows for the determination of a unique molecular formula.

For a this compound analogue, HRMS analysis, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺. This experimental mass can then be compared to the theoretical masses of all possible molecular formulas within a given mass range. The excellent agreement between the measured and calculated mass provides unambiguous confirmation of the compound's elemental composition.

Ion Calculated Exact Mass Measured Mass (Hypothetical) Difference (ppm)
[C₈H₉NS + H]⁺152.0528152.0525-2.0

This table presents hypothetical data for illustrative purposes.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of a this compound analogue, one would expect to observe characteristic absorption bands. For instance, C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine and thiophene rings would be observed in the 1450-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring typically appears as a weaker band in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy can provide complementary information. While C=C and C=N stretching vibrations are also visible in the Raman spectrum, the C-S stretching vibration often gives a more intense signal in Raman than in IR spectroscopy. The symmetric C-H stretching vibrations of the methyl group are also typically strong in the Raman spectrum. Studies on related thienopyridine derivatives, such as the antiplatelet agent clopidogrel, have utilized Raman spectroscopy to investigate their interactions with biological targets.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
C-H stretch (aliphatic)2850-30002850-3000
C=C/C=N stretch (aromatic)1450-16001450-1600
C-S stretchFingerprint region (weak)Fingerprint region (stronger)

X-ray Crystallography for Definitive Solid-State Structural Analysis

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

To perform an X-ray crystallographic analysis, a single crystal of the this compound analogue of suitable quality is required. The crystal is irradiated with X-rays, and the diffraction pattern is collected. From this pattern, an electron density map of the molecule can be generated, revealing the positions of the atoms in three-dimensional space.

The crystal structure would definitively confirm the connectivity of the atoms and the fusion of the thiophene and pyridine rings. It would also reveal the solid-state conformation of the dihydro rings and the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking. Crystal structure data for related thieno[2,3-b]pyridine (B153569) derivatives have shown that the fused ring system is essentially planar.

Parameter Information Obtained from X-ray Crystallography
Connectivity Unambiguous confirmation of the atomic connections.
Bond Lengths Precise measurement of the distances between bonded atoms.
Bond Angles Precise measurement of the angles between bonded atoms.
Conformation The three-dimensional arrangement of the atoms in the solid state.
Crystal Packing The arrangement of molecules in the crystal lattice and intermolecular interactions.

Advanced Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The analysis of complex mixtures containing structural analogues of this compound presents a significant analytical challenge due to the high degree of similarity in their chemical properties. Advanced hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become indispensable for the separation, identification, and quantification of these compounds. The high separation efficiency of modern liquid chromatography, combined with the sensitivity and specificity of tandem mass spectrometry, provides a powerful tool for the detailed characterization of these analogues in various matrices.

Following chromatographic separation, the eluted compounds are introduced into the mass spectrometer, typically employing a soft ionization technique such as electrospray ionization (ESI) to generate protonated molecules [M+H]⁺. Tandem mass spectrometry (MS/MS) is then utilized to induce fragmentation of the precursor ions, yielding a characteristic pattern of product ions. This fragmentation fingerprint is highly specific to the molecular structure and provides a basis for unambiguous identification.

The fragmentation pathways of thieno[2,3-c]pyridine derivatives are influenced by the site of protonation and the stability of the resulting fragment ions. Common fragmentation patterns may involve the cleavage of bonds within the dihydrothieno or the pyridine ring, as well as the loss of substituents. For instance, in analogues with alkyl or aryl substituents on the nitrogen atom of the pyridine ring, characteristic losses of these groups or fragments thereof can be observed. The presence of functional groups on the thiophene or pyridine ring will also direct the fragmentation, providing valuable structural information.

A systematic study of a series of this compound analogues would be necessary to establish a comprehensive library of chromatographic and mass spectrometric data. Such a library would be invaluable for the rapid identification of these compounds in complex mixtures, such as in metabolism studies, impurity profiling of synthetic batches, or environmental analysis.

Interactive Data Table: Hypothetical LC-MS/MS Data for this compound Analogues

AnalogueSubstitution PatternRetention Time (min)Precursor Ion (m/z)Major Product Ions (m/z)
1 7-Methyl5.2152.06137.04, 110.03, 96.02
2 7-Ethyl6.1166.08137.04, 110.03
3 7-Propyl7.0180.10137.04, 110.03
4 5-Bromo-7-methyl5.8230.97/232.97151.00, 124.00
5 7-Methyl-N-oxide4.5168.06152.06, 137.04
6 2-Acetyl-7-methyl5.5194.07152.06, 137.04

In a real-world scenario, the detailed interpretation of the fragmentation patterns for each analogue would be crucial for confirming the proposed structures. High-resolution mass spectrometry (HRMS) would further aid in the elemental composition determination of both precursor and product ions, increasing the confidence in the identification. The development and validation of such LC-MS/MS methods are essential for advancing the research and application of this important class of heterocyclic compounds.

Computational and Theoretical Investigations of 7 Methyl 2,3 Dihydrothieno 2,3 C Pyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine. These calculations provide a detailed understanding of the molecule's electronic structure, which is crucial for predicting its stability and reactivity.

Studies on analogous heterocyclic systems, such as 7-methyl-2,3-dihydro-(1,3)thiazolo(3,2-a)pyrimidin-5-one, have demonstrated the utility of DFT in determining key electronic parameters. researchgate.net For the thieno[2,3-c]pyridine (B153571) core, DFT calculations can map the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron distribution and predict sites susceptible to electrophilic and nucleophilic attack. These maps are invaluable for understanding intermolecular interactions, a key aspect in predicting how the molecule might interact with biological targets. researchgate.net While specific DFT studies on this compound are not extensively reported in publicly available literature, the principles from studies on related thienopyridine derivatives can be applied to infer its electronic characteristics. For instance, DFT calculations have been employed to assess the potency of a series of thienopyridine derivatives as inhibitors of IKKβ, demonstrating the utility of this approach in understanding structure-activity relationships at a quantum level.

Table 1: Representative Quantum Chemical Parameters Calculable by DFT

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept an electron.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicator of chemical reactivity and stability.
Dipole Moment Measure of the overall polarity of the moleculeInfluences solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) 3D visualization of the charge distributionIdentifies regions prone to electrophilic and nucleophilic attack.

Molecular Docking and Virtual Screening for Ligand-Target Interaction Prediction

Molecular docking and virtual screening are powerful computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. These methods are fundamental in modern drug discovery for identifying potential therapeutic targets and for lead optimization.

Prediction of Binding Modes and Affinities with Biological Targets (e.g., Proteins, Enzymes)

Molecular docking simulations can predict the preferred orientation of this compound within the binding site of a target protein, as well as the binding affinity. This information is crucial for understanding the mechanism of action at a molecular level.

For the broader class of thienopyridines, docking studies have been successfully employed to elucidate their interactions with various enzymes. For example, derivatives of the thieno[2,3-c]pyridine scaffold have been investigated as potential inhibitors of Heat shock protein 90 (Hsp90), a key target in cancer therapy. nih.govmdpi.comresearchgate.net Docking studies revealed crucial molecular interactions between the thienopyridine ligands and the Hsp90 active site. nih.govmdpi.comresearchgate.net Similarly, thienopyridines have been identified as potent inhibitors of VEGFR-2 kinase, and docking studies have helped in understanding the structure-activity relationships (SAR) of these compounds. nih.gov

In another study, morpholine-based thieno[2,3-d]pyrimidine (B153573) derivatives were designed and synthesized as anti-PI3K agents. nih.gov Computational docking was used to estimate the suitable pose of these compounds inside the binding site and to calculate the docking score, which represents the estimated protein-ligand interaction energy. nih.gov These examples highlight the potential of molecular docking to predict the binding mode and affinity of this compound with various biological targets.

Identification of Putative Biological Targets and Pathways

Virtual screening involves computationally screening large libraries of compounds against a specific biological target or, conversely, screening a single compound against a panel of potential targets. This approach can rapidly identify potential biological targets for this compound, thereby suggesting its potential therapeutic applications.

The thienopyridine scaffold is recognized as a significant pharmacophore in medicinal chemistry, acting as a bioisostere of purines and pyrimidines. nih.govresearchgate.net This similarity suggests that thienopyridine derivatives could interact with a wide range of biological targets that recognize purines and pyrimidines. Indeed, thienopyridines have been investigated for a variety of biological activities, including antiplatelet, anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.gov

For instance, through cell-based assays and in silico evaluations, thieno[2,3-c]pyridine derivatives have been identified as potential anticancer agents targeting Hsp90. nih.govmdpi.comresearchgate.net Other studies have identified thienopyridines as inhibitors of VEGFR-2 kinase and phosphoinositide 3-kinases (PI3Ks), both of which are important targets in oncology. nih.govnih.gov Furthermore, some thienopyridine analogues have shown potential as anticancer agents by inhibiting phosphoinositide specific-phospholipase C (PLC). rsc.org These findings suggest that this compound could be virtually screened against these and other related targets to identify its putative biological functions and associated pathways.

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of this compound and its interactions with biological targets over time. This technique complements the static picture provided by molecular docking by offering insights into the stability of protein-ligand complexes and the flexibility of both the ligand and the target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Thienopyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) modeling are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent derivatives.

SAR studies on thienopyrimidines and thienopyridines have been successful in identifying key structural features that influence their activity as VEGFR-2 kinase inhibitors. nih.gov Such studies often involve systematic modifications of the core structure and evaluation of the resulting changes in biological activity.

QSAR models take this a step further by quantifying the relationship between molecular descriptors (physicochemical properties) and biological activity. For instance, a QSAR study on a series of thienopyridines acting as nitric oxide synthase inhibitors revealed that the inhibitory potency could be controlled by their hydrophobic properties and molar refractivity. This suggests that the inhibition mechanism involves hydrophobic interactions and steric effects.

More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the regions around the molecule where modifications are likely to affect biological activity. A 3D-QSAR study on thienopyridine analogues as inhibitors of IKKβ identified that the presence of hydrophobic and favorable electrostatic fields is desirable for biological activity.

In Silico Prediction of Spectroscopic Properties and Chemical Reaction Pathways

Computational methods can also be used to predict the spectroscopic properties of this compound, which can aid in its characterization. Furthermore, in silico tools can assist in identifying and prioritizing potential synthetic routes for this compound.

DFT calculations have been shown to be effective in predicting the vibrational frequencies (IR and Raman spectra) of heterocyclic compounds. researchgate.net For example, a study on novel bioactive pyridine (B92270) derivatives utilized DFT to perform molecular structure optimization and to correlate the calculated spectroscopic data with experimental findings. nih.gov Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are crucial for structure elucidation. nih.gov

In the realm of synthesis, computational tools can aid in retrosynthetic analysis, identifying potential starting materials and reaction pathways. The synthesis of thieno[2,3-c]pyridine derivatives has been reported through various methods, including a metal-free denitrogenative transformation reaction mediated by 1,2,3-triazoles. nih.govd-nb.info Such established synthetic routes can be analyzed and optimized using computational chemistry to predict reaction yields and identify potential side products. For instance, a rapid synthesis of thieno[2,3-c]pyridine and its 2-substituted derivatives has been achieved through the cyclization of a Schiff base. researchgate.net Computational analysis of such reaction mechanisms can provide insights into the transition states and reaction energetics, facilitating the development of more efficient synthetic strategies.

Medicinal Chemistry Research on the Thieno 2,3 C Pyridine Scaffold: Design Principles and Molecular Target Engagement

Rational Design and Scaffold-Based Drug Discovery Utilizing the Thieno[2,3-c]pyridine (B153571) Core

The thieno[2,3-c]pyridine scaffold serves as a "privileged structure" in drug discovery, meaning it can bind to multiple, distinct biological targets through varied modifications. A key strategy in its utilization is scaffold-based drug discovery, where the core structure is systematically decorated with different functional groups to optimize interactions with a specific molecular target.

A prominent example is the development of non-steroidal inhibitors of the enzyme CYP17, a critical target in prostate cancer therapy. nih.gov Researchers rationally designed a series of 1,2,3,4-tetrahydro nih.govbenzothieno[2,3-c]pyridines as structural analogs to previously identified inhibitors. nih.gov The design strategy involved replacing a traditional steroid nucleus with the benzothieno[2,3-c]pyridine core, aiming to create more specific and safer drug candidates. nih.gov This approach leverages the known pharmacophore requirements for CYP17 inhibition—a core structure that mimics the steroid substrate and a group capable of coordinating with the heme iron in the enzyme's active site. semanticscholar.org By using the thieno[2,3-c]pyridine system as a rigid scaffold, chemists can systematically modify substituents to enhance potency and selectivity. nih.gov

Elucidation of Molecular Mechanisms of Action for Thieno[2,3-c]pyridine Derivatives

Understanding how these compounds exert their effects at a molecular level is crucial for their development. The primary mechanism observed for thieno[2,3-c]pyridine derivatives is the direct modulation of enzyme and receptor activity.

Enzyme Inhibition and Activation Studies (e.g., Kinases, Receptors, Metabolic Enzymes)

Derivatives of the thieno[2,3-c]pyridine scaffold have been shown to be potent inhibitors of several key enzymes implicated in human diseases.

Metabolic Enzyme Inhibition (CYP17): As mentioned, benzothieno[2,3-c]pyridine derivatives have been synthesized as effective inhibitors of CYP17 (17α-hydroxylase/17,20-lyase), an enzyme crucial for androgen biosynthesis. nih.gov The compound designated 5c from one such study was found to suppress CYP17 enzyme activity with a concentration of 15.80 nM and showed potent anticancer activity against prostate cancer cell lines (PC-3 IC₅₀ of 2.08 µM). nih.govsemanticscholar.orgfigshare.com This inhibition effectively blocks the production of testosterone, which fuels the growth of prostate cancer. nih.gov

Kinase Inhibition (COT): High-throughput screening identified 2,4-disubstituted thieno[2,3-c]pyridines as potent inhibitors of COT (Tpl2) kinase. nih.govresearchgate.net COT is a MAP3 kinase that plays a role in regulating the production of the pro-inflammatory cytokine TNF-α. researchgate.net Inhibiting this kinase is a potential therapeutic strategy for inflammatory diseases like rheumatoid arthritis. researchgate.net The discovery of this class of inhibitors demonstrates the versatility of the thieno[2,3-c]pyridine scaffold in targeting the ATP-binding site of kinases. nih.gov

Modulation of Protein-Protein Interactions

While the primary mechanism for many thieno[2,3-c]pyridine derivatives is direct enzyme inhibition, the potential for modulating protein-protein interactions (PPIs) remains an area of interest. PPIs are essential for numerous cellular processes, and their dysregulation is linked to various diseases. Although specific examples of 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine derivatives acting as PPI modulators are not extensively documented in the reviewed literature, the structural complexity and multi-directional presentation of substituents possible on this scaffold suggest it could be adapted for such purposes.

Interactions with Nucleic Acids and other Biological Macromolecules

Direct interaction with nucleic acids is not a commonly reported mechanism of action for thieno[2,3-c]pyridine derivatives. The main focus of research has been on their engagement with protein targets, such as the active sites of enzymes or the ligand-binding pockets of receptors. The planarity and aromatic nature of the fused ring system could theoretically allow for intercalation with DNA or binding to RNA structures; however, current research has prioritized protein inhibition.

Structure-Activity Relationship (SAR) Studies: Impact of Structural Modifications on Biological Activity

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For the thieno[2,3-c]pyridine scaffold, SAR exploration has been key to optimizing inhibitor potency.

Systematic Exploration of Substituent Effects at Ring Positions (e.g., C-2, C-3, C-6, C-7, N-7)

Systematic modification of the thieno[2,3-c]pyridine core has yielded crucial data for optimizing drug candidates.

Positions C-2 and C-4: In the development of COT kinase inhibitors, structural modifications at the C-2 and C-4 positions of the thieno[2,3-c]pyridine ring were explored. nih.govresearchgate.net These studies were critical in improving both enzyme potency and cellular activity, highlighting the importance of the substituents at these positions for effective interaction within the kinase's active site. nih.gov

Position C-1 (of the benzofused system): For the benzothieno[2,3-c]pyridine-based CYP17 inhibitors, the strategy involved placing a phenyl ring at the C-1 position. nih.gov The presence of substituents on this phenyl ring that bear lone pairs of electrons was identified as a key requirement for potent enzyme inhibition, as these electrons are essential for interacting with the heme iron in the CYP17 active site. nih.gov The SAR data from this series of compounds led to the identification of compound 5c , which exhibited broad-spectrum anticancer activity. africaresearchconnects.com

The table below summarizes the activity of selected benzothieno[2,3-c]pyridine derivatives against the PC-3 prostate cancer cell line.

CompoundDescriptionActivity (IC₅₀ in µM)Reference
5a8-Fluoro-1-(4-methoxyphenyl)-1,2,3,4-tetrahydro nih.govbenzothieno[2,3-c]pyridin-3-one- africaresearchconnects.com
5b8-Fluoro-1-(4-chlorophenyl)-1,2,3,4-tetrahydro nih.govbenzothieno[2,3-c]pyridin-3-one- africaresearchconnects.com
5c8-Fluoro-1-(2-nitrophenyl)-1,2,3,4-tetrahydro nih.govbenzothieno[2,3-c]pyridin-3-one2.08 nih.govfigshare.com
AbirateroneReference Drug (Steroidal CYP17 Inhibitor)- figshare.com
StaurosporineReference Drug (Kinase Inhibitor)- figshare.com

Conformational Flexibility and its Influence on Bioactivity

The conformational flexibility of the 2,3-dihydrothieno[2,3-c]pyridine (B55239) scaffold, inherent to the non-aromatic dihydropyridine (B1217469) ring, plays a crucial role in defining its interaction with biological targets. Unlike its fully aromatic counterpart, the saturated carbon atoms at positions 2 and 3 introduce a degree of three-dimensionality. This flexibility allows the molecule to adopt various spatial arrangements, or conformations, which can significantly impact its binding affinity and selectivity for specific proteins.

The dihydropyridine ring in 2,3-dihydrothieno[2,3-c]pyridine can adopt several conformations, such as envelope and twisted forms. The presence of a methyl group at the 7-position, as in this compound, can further influence the conformational landscape. This substituent can introduce steric hindrance and alter the electronic distribution within the heterocyclic system, thereby favoring certain conformations over others. The preferred conformation is the one that minimizes steric strain and electronic repulsion, and this low-energy state is often the biologically active conformation.

The interplay between conformational flexibility and bioactivity is a key consideration in drug design. A molecule that is too flexible may bind to multiple targets, leading to off-target effects and potential toxicity. Conversely, a molecule that is too rigid may not be able to adopt the optimal conformation required for binding to its intended target. Therefore, a degree of constrained flexibility is often desirable.

In the context of this compound, the conformational preferences will dictate the spatial orientation of key pharmacophoric features. For instance, the nitrogen atom in the pyridine (B92270) ring and the sulfur atom in the thiophene (B33073) ring possess lone pairs of electrons that can act as hydrogen bond acceptors. The precise positioning of these atoms, as determined by the ring conformation, is critical for establishing specific interactions within a protein's binding pocket.

Computational modeling and experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, are valuable tools for studying the conformational preferences of thieno[2,3-c]pyridine derivatives. While specific conformational analysis data for this compound is not extensively documented in publicly available literature, studies on analogous bicyclic heterocyclic systems have demonstrated that subtle structural modifications can lead to significant changes in conformational equilibria, which in turn correlate with variations in biological activity. For example, the introduction of different substituents on the pyridine or thiophene ring can alter the energy barrier between different conformations, thereby influencing the population of the bioactive conformation.

The following table summarizes the key conformational aspects and their potential influence on the bioactivity of the 2,3-dihydrothieno[2,3-c]pyridine scaffold.

FeatureDescriptionPotential Influence on Bioactivity
Dihydro-pyridine Ring Puckering The non-planar dihydropyridine ring can adopt various puckered conformations (e.g., envelope, twist).Determines the 3D shape of the molecule and the spatial orientation of substituents, which is critical for fitting into a protein's binding site.
Substituent Effects The methyl group at the 7-position and other potential substituents can influence the preferred ring conformation through steric and electronic effects.Can lock the molecule into a more bioactive conformation, increasing potency and selectivity, or a less active one, decreasing efficacy.
Rotatable Bonds Any exocyclic single bonds will allow for additional conformational freedom of the substituents.Allows for fine-tuning of interactions within the binding pocket, but excessive flexibility can be detrimental.
Energy Barriers between Conformers The energy required to convert from one conformation to another.Lower energy barriers allow the molecule to more easily adopt the necessary conformation for binding, potentially increasing the rate of association with the target.

Chemical Biology Applications of Thieno[2,3-c]pyridine Derivatives as Molecular Probes

Molecular probes are essential tools in chemical biology for the study of biological systems. They are designed to interact with specific biomolecules and report on their presence, location, or activity. Thieno[2,3-c]pyridine derivatives, owing to their heterocyclic nature and amenability to chemical modification, present a promising scaffold for the development of such probes. While the application of this compound itself as a molecular probe is not widely reported, the broader class of thienopyridines has been explored for these purposes.

One potential application of thieno[2,3-c]pyridine derivatives is in the development of fluorescent probes. By attaching a fluorophore to the thieno[2,3-c]pyridine core, it is possible to create molecules that can be used to visualize and track biological targets. The thieno[2,3-c]pyridine moiety can serve as the recognition element that directs the probe to a specific protein or cellular compartment. The fluorescence properties of the attached dye can then be used to monitor the interaction. For instance, a change in fluorescence intensity, wavelength, or polarization upon binding can provide information about the target's concentration and distribution.

Another important application of molecular probes is in photoaffinity labeling. This technique is used to identify the binding partners of a small molecule. A photoaffinity probe is a molecule that contains a photoreactive group, which upon irradiation with light of a specific wavelength, forms a highly reactive species that can covalently bind to nearby molecules. A thieno[2,3-c]pyridine derivative could be functionalized with a photoreactive group, such as an azide (B81097) or a diazirine. This probe would then be introduced to a biological system, where it would bind to its target protein. Subsequent irradiation would lead to the formation of a covalent bond between the probe and the protein, allowing for the identification of the protein through techniques like mass spectrometry.

The design of a thieno[2,3-c]pyridine-based molecular probe requires careful consideration of several factors. The probe must retain high affinity and selectivity for its biological target. The linker used to attach the reporter group (e.g., fluorophore or photoreactive group) should be of an appropriate length and flexibility to not interfere with binding. Furthermore, the reporter group itself should not significantly alter the physicochemical properties of the parent molecule in a way that would compromise its biological activity or cellular permeability.

The table below outlines potential designs for thieno[2,3-c]pyridine-based molecular probes and their applications.

Probe TypeDesign PrinciplePotential Application
Fluorescent Probe A fluorophore (e.g., fluorescein, rhodamine) is conjugated to the thieno[2,3-c]pyridine scaffold, which acts as the target recognition moiety.Imaging and tracking of the target protein in living cells; quantifying target engagement through changes in fluorescence properties.
Photoaffinity Label A photoreactive group (e.g., phenyl azide, trifluoromethyldiazirine) is incorporated into the thieno[2,3-c]pyridine structure.Identifying the direct binding protein targets of the thieno[2,3-c]pyridine scaffold in complex biological mixtures.
Biotinylated Probe Biotin is attached to the thieno[2,3-c]pyridine core, often via a linker arm.Affinity-based purification of the target protein from cell lysates for subsequent identification and characterization.

While the specific development of this compound as a molecular probe has yet to be extensively explored, the foundational principles of probe design and the versatility of the thieno[2,3-c]pyridine scaffold suggest its potential in advancing our understanding of complex biological processes.

Degradation Pathways and Stability Profiling of 7 Methyl 2,3 Dihydrothieno 2,3 C Pyridine

Identification and Characterization of Degradation Products and Intermediates

The identification and characterization of degradation products are crucial for understanding the degradation pathways and for developing stability-indicating analytical methods. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable for this purpose.

Based on studies of related thienopyridine drugs like clopidogrel (B1663587) and prasugrel, several types of degradation products can be anticipated for 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine.

Oxidative Degradation Products: Under oxidative stress, the formation of the corresponding N-oxide at the pyridine (B92270) nitrogen is a common degradation pathway for thienopyridines. nih.gov Another likely product is the hydroxylated derivative , where a hydroxyl group is introduced onto the pyridine or dihydropyridine (B1217469) ring. Furthermore, oxidation of the thiophene (B33073) ring can lead to thiophene S-oxides or even complete ring cleavage , resulting in various smaller, more polar molecules. nih.gov In some cases, halogenation of the thiophene moiety has been observed during oxidative degradation, particularly when a halide counteranion is present. nih.gov

Hydrolytic and Photolytic Degradation Products: The specific degradation products from hydrolysis and photolysis are more difficult to predict without experimental data. However, if ring opening occurs under hydrolytic stress, the resulting products would be acyclic compounds containing fragments of the original thiophene and pyridine rings. Photolytic degradation could lead to a complex mixture of products arising from various photochemical reactions.

The table below lists potential degradation products of this compound based on the degradation patterns of analogous compounds.

Degradation PathwayPotential Degradation ProductMethod of Identification
Oxidation This compound N-oxideLC-MS/MS, NMR
Oxidation Hydroxylated this compoundLC-MS/MS, NMR
Oxidation Thiophene ring-opened productsLC-MS/MS, GC-MS
Hydrolysis Acyclic thiophene and pyridine derivativesLC-MS/MS
Photolysis Photo-oxidized and rearranged productsLC-MS/MS, UV-Vis Spectroscopy

Mechanistic Studies of Degradation Processes

Understanding the mechanisms of degradation is fundamental to predicting the stability of a compound and developing strategies to mitigate its degradation.

Mechanism of Oxidative Degradation: The oxidation of the pyridine nitrogen to form an N-oxide likely proceeds through a direct attack by the oxidizing agent (e.g., hydrogen peroxide or a peroxy acid) on the lone pair of electrons of the nitrogen atom. The formation of hydroxylated products may involve radical mechanisms or electrophilic attack on the aromatic rings. The oxidative cleavage of the thiophene ring is a more complex process that can be initiated by the formation of a thiophene S-oxide, which then undergoes further oxidation and rearrangement to yield ring-opened products.

Mechanism of Hydrolytic Degradation: Acid-catalyzed hydrolysis would likely involve the protonation of the nitrogen or sulfur atoms, making the rings more susceptible to nucleophilic attack by water. In basic conditions, deprotonation of a susceptible C-H bond followed by reaction with water could initiate ring cleavage.

Mechanism of Photolytic Degradation: Photodegradation is initiated by the absorption of light by the molecule, leading to an excited state. This excited state can then undergo various reactions, such as photo-oxidation in the presence of oxygen, photo-isomerization, or fragmentation. The exact mechanism would depend on the wavelength of light and the presence of other reactive species.

Emerging and Niche Applications of the Thieno 2,3 C Pyridine Scaffold in Materials Science

Exploration of Photophysical Properties for Luminescent Applications

There is currently no available research data detailing the exploration of the photophysical properties, such as absorption, emission spectra, quantum yields, or excited-state lifetimes, of 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine for luminescent applications. Studies on related but distinct structures, such as dihydrothieno[2,3-c]isoquinolines, have shown luminescent characteristics, but these findings cannot be directly attributed to the specific methyl-substituted dihydrothieno[2,3-c]pyridine. nih.govacs.orgresearchgate.net

Investigation in Organic Electronics (e.g., Organic Field-Effect Transistors, Solar Cells)

Specific investigations into the use of this compound in organic electronic devices like Organic Field-Effect Transistors (OFETs) or organic solar cells have not been reported in the available scientific literature. The performance of organic semiconductors is highly dependent on molecular structure, packing, and electronic properties. While other isomers and derivatives of thienopyridine, such as a thieno[3,2-c]pyridine-4,6-dione derivative, have been synthesized and characterized for OFETs, no such data exists for this compound. rsc.orgresearchgate.net This indicates that its potential in this field remains unexplored.

Potential as Molecular Recognition Elements in Sensors

There is no available information on the investigation or application of this compound as a molecular recognition element in chemical or biological sensors. The design of such sensors relies on specific binding interactions between the target analyte and the recognition element, and research into these potential interactions for the specified compound has not been published.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine and its derivatives?

  • Methodology : A multi-step synthesis approach is commonly employed. For example, cyclocondensation reactions using substituted pyridine precursors and sulfur-containing reagents (e.g., Lawesson’s reagent) can yield the thieno-pyridine scaffold. Methylation at the 7-position is achieved via nucleophilic substitution or palladium-catalyzed cross-coupling. Intermediate purification involves column chromatography, and structural confirmation relies on 1^1H/13^{13}C NMR, DEPT, and HRMS (e.g., MH+^+ at 192.0768) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., dihydro protons at δ 3.2–4.1 ppm), while 13^{13}C NMR confirms aromatic and methyl carbons. DEPT clarifies CH/CH2_2/CH3_3 assignments .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretches at ~1664 cm1^{-1} in derivatives) .

Q. How can computational methods predict the physicochemical properties of this compound?

  • Methodology : Quantum chemical calculations (DFT for geometry optimization), statistical thermodynamics (partition functions for thermodynamic properties), and QSPR/neural network models correlate structural descriptors (e.g., HOMO-LUMO gaps, dipole moments) with solubility, logP, and bioavailability. These models require validation against experimental data (e.g., melting points, solubility assays) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the cytotoxicity of this compound against drug-resistant cell lines?

  • Methodology :

  • Cell Lines : Use paired sensitive (e.g., CCRF-CEM) and multidrug-resistant (e.g., CEM/ADR5000) cancer cells to assess selectivity.
  • Assays : MTT or resazurin assays quantify IC50_{50} values. Include positive controls (e.g., doxorubicin) and validate results via flow cytometry (apoptosis/necrosis markers).
  • Data Analysis : Calculate resistance indices (RI = IC50,resistant_{50,\text{resistant}}/IC50,sensitive_{50,\text{sensitive}}) and compare with known P-gp inhibitors to infer mechanisms .

Q. What strategies resolve contradictions in regioselectivity during the synthesis of substituted derivatives?

  • Methodology :

  • Computational Modeling : DFT predicts reactive sites (e.g., Fukui indices for electrophilic substitution).
  • Experimental Tuning : Adjust reaction conditions (solvent polarity, temperature) to favor kinetic vs. thermodynamic products. For example, polar aprotic solvents may enhance methylation at the 7-position over competing sites .
  • Structural Validation : Use 2D NMR (COSY, NOESY) to confirm regiochemistry of intermediates .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodology :

  • Derivatization : Introduce hydrophilic groups (e.g., carboxylates) to improve solubility.
  • Prodrug Design : Mask polar functionalities (e.g., ester prodrugs of carboxylic acid derivatives) for enhanced absorption.
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation) and modify vulnerable positions .

Q. What advanced techniques elucidate the binding interactions of this compound with biological targets?

  • Methodology :

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and key residues (e.g., hydrogen bonds, π-π stacking).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{\text{on}}/koff_{\text{off}}) to validate computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.